REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].NC(N)=[S:17].[I-].[Na+].N>>[SH:17][CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8] |f:2.3|
|
Name
|
bis-[γ-(trialkoxysilyl)-propyl]-disulfides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Bis-[γ-(Trialkoxysilyl)-Propyl]-Disulfides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
disulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCC[Si](OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be prepared
|
Type
|
CUSTOM
|
Details
|
for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
This causes ammonium chloride to precipitate
|
Type
|
CUSTOM
|
Details
|
The filtrate and precipitate are separated
|
Type
|
CONCENTRATION
|
Details
|
the filtrate can be concentrated whereby
|
Name
|
|
Type
|
product
|
Smiles
|
SCCC[Si](OCC)(OCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |